Journal Name:Wear
Journal ISSN:0043-1648
IF:4.695
Journal Website:http://www.elsevier.com/wps/find/journaldescription.cws_home/504107/description#description
Year of Origin:1957
Publisher:Elsevier BV
Number of Articles Per Year:261
Publishing Cycle:Monthly
OA or Not:Not
Wear ( IF 4.695 ) Pub Date: 2023-05-13 , DOI: 10.1007/s11164-023-05025-3
This study focuses on the synthesis and application of Co3O4 nanorods in post plasma catalysis (PPC) for toluene degradation. Results show that the addition of catalyst significantly improves the efficiency of the PPC system. Using non-thermal plasma (NTP) alone, O3 was produced and successfully used to completely oxidize toluene. Moreover, the system exhibits higher carbon dioxide selectivity and significantly reduces the production of VOCs and NOx. The nanorod structure of the catalyst plays a critical role in its remarkable performance due to the high surface area and more catalytic sites for reaction. Analysis of toluene degradation at various input powers showed complete oxidation at 40 W. These results indicate that the combination of cobalt oxide nanorods and NTP post plasma catalysis is a practical approach to lowering toluene and other unwanted secondary pollutants. Overall, this study demonstrates the potential of Co3O4 nanorods as an effective catalyst for PPC systems in the treatment of volatile organic compounds.
Wear ( IF 4.695 ) Pub Date: 2023-07-17 , DOI: 10.1007/s11164-023-05072-w
Ascorbic acid could be applied as a recyclable organocatalyst for the preparation of pyrroles via Paal–Knorr condensation of hexane-2,5-dione with various mono- and diamines. The reaction proceeded smoothly to afford the desired products in moderate to excellent yields under solvent-free conditions. Moreover, the investigations on diamine reactants revealed that both the amount of loaded catalyst and steric or electronic property of substrates are major factors in the selective formation of the corresponding bis-pyrrole or mono-pyrrole products. Density functional theory methods have been employed to provide a better understanding of the catalytic mechanism of ascorbic acid in this reaction. The optimized calculations pointed out the presence of three possible bifunctional hydrogen bond donor sites and one hydrogen bond acceptor site in the molecular structure of ascorbic acid. Although all four possible complexes were studied, the two bidentate hydrogen bond complexes between ascorbic acid and the carbonyl group of hexane-2,5-dione (average hydrogen bond distance ~ 1.8–1.9 Å) were the most stable complexes. MEP maps and NBO analysis of the complexes are in consistent with the obtained free energy. Furthermore, the reduced HOMO–LUMO energy gap values support an increase in the chemical reactivity of catalyzed hexane-2,5-dione toward aniline.Graphical Abstract
Ascorbic acid could be applied as a recyclable bifunctional hydrogen bond organocatalyst for the preparation of pyrroles via Paal–Knorr condensation of hexane-2,5-dione with various mono- and diamines. The DFT calculations support the existence of bidentate hydrogen bond interactions of ascorbic acid with substrates which facilitates the reaction.
Wear ( IF 4.695 ) Pub Date: 2023-05-18 , DOI: 10.1007/s11164-023-05030-6
Porous g-C3N4 composed of nanosheets (p-gCN-NS) was synthesized through firstly grinding the hydrochloric acid-treated melamine with ammonium chloride (NH4Cl) and then calcining the mixture at 550° C for 2 h. The photocatalytic properties were determined by degrading Rhodamine B (RhB) and tetracycline (TC) aqueous solution (10 mg/L, 100 mL). Results show that the crystallinity, size and thickness of g-C3N4 in p-gCN-NS reduced dramatically compared with those in g-C3N4 sample synthesized without the addition of NH4Cl (gCN). Specific surface area of p-gCN-NS was 63.65 m2·g−1, which was 6.7 times that of gCN. After photocatalysis for 50 min, the degradation rate of RhB achieved 99.32% by p-gCN-NS (100 mg), whose reaction rate constant (k = 0.09317 min−1) was 10.6 times higher than that of gCN. p-gCN-NS also exhibited excellent photocatalytic activity for degrading colorless tetracycline aqueous solution. The significant improvement of photocatalytic performance can be credited to the reduced sized and thickness of g-C3N4, higher specific surface area and pore structure, as well as the weakened recombination rate of photogenerated electron–hole pairs in p-gCN-NS. This work provides a feasible and facile method for synthesis porous g-C3N4 composed of nanosheets with excellent photocatalytic performance.
Wear ( IF 4.695 ) Pub Date: 2023-05-16 , DOI: 10.1007/s11164-023-05022-6
Arsenical compound lewisite was developed as a potent chemical warfare agent in the blister agent class and later abandoned in the war areas. Exposure to lewisite can cause serious damage to human skin, eyes, and respiratory tract. Consequently, it is essential to develop materials that can detect and remove abandoned lewisite efficiently. In the present work, we investigated the ability of transition-metals-doped (TM = Sc, Ti, V, Cr, Mn, Fe, Co, Ni, Cu, and Zn) graphene (TM/G) to eliminate lewisite using density functional theory. The adsorption geometry, adsorption energy, charge transfer, density of states, and UV spectra of the adsorption system of lewisite on TM/G (L@TM/G) were calculated and analyzed. Computational results demonstrate the presence of a strong chemical interaction between TM/G substrate and the lewisite molecule. More importantly, the adsorption of lewisite on TM/G can be tuned by introducing an electric field with proper direction and intensity, resulting in reversible adsorption/desorption. Furthermore, the electronic and optical properties of TM/G significantly change following the lewisite adsorption, rendering TM/G a promising material for the detection of lewisite. Herein, we suggest TM/G as a potential sensor and renewable adsorbent for lewisite.
Wear ( IF 4.695 ) Pub Date: 2023-06-13 , DOI: 10.1007/s11164-023-05015-5
This article describes the synthesis of 1-(((4-nitrophenyl)imino)methyl)naphthalen-2-ol Schiff base (H4NA) and its organyltellurium(IV) complexes and characterization via numerous physical and spectral techniques like MS, FT-IR, UV–Vis, 1H-NMR, 13C-NMR, EDX, Powder XRD, TG-DTG and molar conductance measurements. The characterization results indicate that the Schiff base is bidentate in nature and the complexes adopt distorted square pyramidal geometry. In vitro antioxidant and antimicrobial evaluations indicate that the biological efficacy of the Schiff base was enhanced on chelation. Complexes 4b, 4d and 4f exhibited the highest scavenging efficacy with the lowest IC50 value. While, the antimicrobial examination indicated the more inhibitory property of 4b, 4c and 4e complexes against all the screened microbial organisms. The molecular docking analysis of compounds on the catalytic site of Pseudomonas aeruginosa (2UV0) reveals favorable interactions and supports the good biological response against 2UV0. Further, to support the experimental findings, the molecules were theoretically examined using quantum chemical calculations. The FMO studies was performed on B3LYP/6-31G*, to validate the increased bioactivity of the complexes as compared to the Schiff base. MESP of the compounds identified their highly reactive regions. The hyper-conjugative interactions and second-order perturbation interaction energy of the compounds have been calculated with the help of NBO analysis. The anticipated ADMET characteristics of the compounds were consistent with Lipinski’s and other restrictive rules indicating that they can function as effective inhibitors.
Wear ( IF 4.695 ) Pub Date: 2023-05-26 , DOI: 10.1007/s11164-023-05039-x
In this study, modified samples of natural clinoptilolite zeolite were prepared to investigate the adsorption capacity of sulfur compounds in different model fuels. For this goal, mesoporous clinoptilolite zeolite was prepared by sequential dealumination and desilication process and then impregnated with two metals, copper (Cu) and cerium (Ce). The samples were characterized by XRD, BET, FE-SEM, FT-IR, EDS and NH3-TPD. The results showed that dealumination and desilication processes led to a significant increase in the total and mesoporous surface area of the modified zeolite. The surface area and the total pore volume of the parent sample were measured as 18.7 m2/g and 0.057 cm3/g, respectively, which increased to 73.7 m2/g and 0.107 cm3/g for the modified sample meso1_CZ. In Cu-CZ, Ce-CZ and CuCe-CZ impregnated samples because of presence of d-electrons, sulfur compounds interact with the cations through π-complexation that resulted better performance comparing the parent zeolite, in which CuCe-CZ, with adsorption capacity of 31.03 and 31.05 mg/g for thiophene and dibenzothiophene, respectively, has the highest capacity to adsorb sulfur compounds. The results also showed that by adding toluene and cyclohexene to the gasoline model fuel for a competitive adsorption process, the adsorption capacity reduced somewhat, so that the reduction percentage value is lower for the zeolite containing Ce compared to the zeolite containing Cu. The kinetic models in adsorbing the sulfur compounds followed the pseudo-second-order equation. For adsorption of dibenzothiophene onto CuCe-CZ sample, Langmuir was the best-fitting isotherm to the experimental data.
Wear ( IF 4.695 ) Pub Date: 2023-06-19 , DOI: 10.1007/s11164-023-05050-2
Deep eutectics (DEs) are golden alternatives for conventional solvents, catalysts, and reagents. The present work focuses on a DE-acetylating agent from the screening of ZnCl2 and HOAc mole ratios in mZnCl2:nHOAc complexes. The formation of DE was founded by a profound decrease in melting point, increase in density, and viscosity changes. So, among the mZnCl2:nHOAc complexes, ZnCl2:2HOAc was the top DE due to melting point depression from ~ 290 °C to room temperature, 0.37 g/cm3 increase in density, 10 times higher viscosity than glacial HOAc, and shift in all FTIR vibrational modes. Such changes describe high intermolecular forces between the two HOAc hydrogen-bond donors and chlorides of ZnCl2 as hydrogen-bond acceptors in the transparent DES of ZnCl2:2HOAc. The characterized ZnCl2:2HOAc was successfully tested as either a homogeneous, atom economy, and low-cost DE-acetylating agent or reaction media for the chemo-selective large-scale synthesis of long-chain esters and Friedel–Crafts acetylation of phenols. Contrariwise chemo-selectivity for acetylation of –OH versus amino, reusability of DES when used in HOAc, high activity, non-corrosively, and less toxicity are the benefits of this polar liquid and promising alternative for the other acetylating agent.
Wear ( IF 4.695 ) Pub Date: 2023-07-25 , DOI: 10.1007/s11164-023-05081-9
In this work, the mesoporous magnetic heterogeneous catalyst was synthesized by anchoring copper (II) onto the nitrogen-rich poly (melamine) Schiff base networks magnetic nanocomposite. First, MNP (Fe3O4@SiO2) was functionalized with chlorosilane (CPTS). Then, the chlorine of these functionalized magnetic nanoparticles could react with the –NH2 groups of the melamine through a nucleophilic substitution reaction. Simultaneously, the condensation polymerization of melamine and benzene-1, 3, 5-tricarbaldehyde was carried out in the presence of surface-modified magnetic nanoparticles. Later, Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), transmission electron microscopy (TEM), scanning electron microscopy (SEM), atomic absorption spectroscopy (AAS), Brunauer–Emmett–Teller surface analysis (BET), and energy dispersive analysis were deployed to characterize the catalyst. The results of the AAS measurement showed that the copper ion loading on the mesoporous nitrogen-rich supported catalyst was about 0.82 mmol g−1. The synthesized nanocomposite was used as a catalyst and shows excellent activity in the three-component coupling reaction of amines, carbon disulfide, and boronic acids. In the presence of 70 mg of the catalyst, a wide range of functionalized dithiocarbamates were synthesized leading to excellent yields. Moreover, this MNP@SNWMe@Cu catalyst was easily recovered and reused seven times without significant loss of its activity. The results of this research exhibited that the synthesized catalyst functioned with high catalytic activity in this reaction.
Wear ( IF 4.695 ) Pub Date: 2023-07-11 , DOI: 10.1007/s11164-023-05065-9
In this work, the efficient and green method has been presented to prepare arylbenzimidazoles via an aqueous, one-pot reaction. The products were obtained using the reaction between aldehydes, malononitrile, and 1,2-phenylenediamine in water as a solvent at room temperature. SnFe2O4 nanoparticles were used as the heterogeneous catalyst at room temperature under an inert atmosphere. The morphology and composition of the catalyst have been defined by SEM, XRD, UV–Vis, FTIR, and Raman spectroscopy. Ten different arylbenzimidazoles were prepared in 70–98% yield. The structural properties of the synthesized arylbenzimidazoles were investigated using FT-IR, NMR, and mass spectrometry. The plausible mechanism was studied using DFT calculations. Furthermore, molecular docking simulations identified the synthesized arylbenzimidazoles as an activator of transmembrane proteins of the human innate immune system. The usefulness of the product as a Human transmembrane Protein activator was proved using Docking studies.Graphical abstract
Wear ( IF 4.695 ) Pub Date: 2023-07-12 , DOI: 10.1007/s11164-023-05062-y
Aryl amides and amide derivatives are important functionality in drug and drug discovery, as many drugs have it as an integral part. However, the synthesis of amide requires the condensation or coupling of amines which is a tedious or costly approach. Herein we disclosed two easy and convenient methods for directly synthesizing aryl amide using aryl nitrile in a short time with good to excellent yield via base-driven partial hydrolysis.
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines | Sub Discipline | TOP | Summarize |
---|---|---|---|
工程技术3区 | ENGINEERING, MECHANICAL 工程:机械2区 | Not | Not |
Supplementary Information
Self Citation Rate | H-index | SCI Inclusion Status | PubMed Central (PML) |
---|---|---|---|
12.20 | 138 | Science Citation Index Science Citation Index Expanded | Not |
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